molecular formula C19H20BrN3O3 B2805331 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034529-18-3

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2805331
CAS No.: 2034529-18-3
M. Wt: 418.291
InChI Key: WLUQVQLLVJPJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a structurally complex compound featuring a piperidine ring substituted with a 5-bromopyrimidin-2-yloxy group and a phenyl-substituted butane-dione moiety. This hybrid structure combines a nitrogen-containing heterocycle (piperidine) with a brominated pyrimidine ring, which confers unique electronic and steric properties. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine derivatives are prevalent (e.g., kinase inhibitors) .

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)18(25)9-8-17(24)14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQVQLLVJPJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromopyrimidine moiety, a piperidine ring, and a phenylbutane dione framework, suggests various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22BrN3O3C_{19}H_{22}BrN_{3}O_{3}, with a molecular weight of 415.3 g/mol. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H22BrN3O3C_{19}H_{22}BrN_{3}O_{3}
Molecular Weight415.3 g/mol
CAS Number2097926-57-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromopyrimidine group may facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins. The piperidine ring likely contributes to hydrophobic interactions that stabilize these bindings.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives containing bromopyrimidine have shown promise in targeting cancer cell lines by modulating apoptosis and cell cycle progression. A study demonstrated that related pyrimidine derivatives inhibited the proliferation of various cancer cell lines through cell cycle arrest and induction of apoptosis .

Antimicrobial Activity

Compounds featuring the bromopyrimidine moiety have been evaluated for antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays indicated that derivatives could effectively reduce inflammatory markers in cell cultures .

Study 1: Anticancer Activity

A comparative study on the anticancer effects of various bromopyrimidine derivatives revealed that one derivative exhibited an IC50 value of 0.024 μM against COX-2, outperforming traditional anti-inflammatory drugs like celecoxib . This suggests that the subject compound may also possess significant anticancer properties.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to the subject compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight Synthetic Yield Notable Features
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione 5-Bromopyrimidin-2-yloxy, phenyl Not reported Not reported Bromine enhances halogen bonding; pyrimidine may improve kinase selectivity .
1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (MK88) Thiophen-2-yl, 4-(trifluoromethyl)phenyl ~398.3 g/mol 87% Trifluoromethyl group increases lipophilicity; thiophene enhances π-π interactions .
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 60755-22-8) 4-Methoxyphenyl, phenyl 268.3 g/mol Not reported Methoxy group improves solubility; simpler structure limits target specificity .

Key Findings:

In contrast, MK88’s trifluoromethylphenyl group increases lipophilicity, favoring blood-brain barrier penetration for CNS targets . The methoxyphenyl group in CAS 60755-22-8 offers moderate electron-donating properties, likely improving aqueous solubility but reducing metabolic stability compared to halogenated analogues .

Synthetic Efficiency :

  • MK88 was synthesized via a coupling reaction using HOBt/TBTU with a high yield (87%), suggesting robustness for piperidine-linked butane-diones . The target compound’s synthesis is unreported but may require similar coupling reagents, with bromopyrimidine introducing challenges in regioselectivity.

CAS 60755-22-8: Simpler structure limits its use to intermediate roles in synthesis or as a model for studying dione reactivity . Target Compound: Bromopyrimidine’s role in kinase inhibition (e.g., JAK/STAT pathways) warrants further investigation, as pyrimidine derivatives are established in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and cyclization. For example:

  • Step 1: React 5-bromopyrimidin-2-ol with a piperidine derivative under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to form the ether linkage .
  • Step 2: Couple the intermediate with 4-phenylbutane-1,4-dione via a ketone-activated nucleophilic addition.
  • Optimization: Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. For instance, p-toluenesulfonic acid (p-TsOH) is effective in acid-catalyzed cyclizations at 80–100°C .

Key Parameters Table:

VariableRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°CHigher than 100°C leads to decomposition
SolventDCM, THF, DMFTHFPolar aprotic solvents improve solubility
Catalyst (p-TsOH)5–20 mol%10 mol%Excess catalyst causes side reactions

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromopyrimidinyl ether (δ 8.2–8.5 ppm for pyrimidine protons) and the piperidin-1-yl group (δ 3.0–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should show a molecular ion peak at m/z corresponding to C19H21BrN2O3C_{19}H_{21}BrN_2O_3 (exact mass: 420.06 g/mol).
  • HPLC-PDA: Employ a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and gradient elution (5–95% acetonitrile) to assess purity (>98% by AUC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the bromopyrimidine and piperidine moieties?

Methodological Answer:

  • Analog Synthesis: Replace the 5-bromo group with Cl, F, or methyl to test electronic effects. Modify the piperidine ring with substituents (e.g., methyl, fluorine) to probe steric and conformational impacts .
  • Biological Assays: Use kinase inhibition assays (e.g., EGFR or PI3K) to quantify IC50_{50} values. Compare with control compounds lacking the bromine or piperidine groups.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity changes. For example, bromine’s electronegativity may enhance halogen bonding in active sites .

SAR Table (Hypothetical Data):

Substituent (R)IC50_{50} (nM)Binding Energy (kcal/mol)
5-Bromo12.3-9.8
5-Chloro18.7-8.5
5-Methyl45.2-7.1

Q. How should researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., cell line authenticity, serum concentration) using standardized protocols .
  • Orthogonal Assays: Confirm results with multiple methods (e.g., SPR for binding affinity, qPCR for downstream gene expression).
  • Data Normalization: Use Z-factor analysis to assess assay robustness and eliminate outliers caused by solvent interference (e.g., DMSO toxicity above 0.1% v/v) .

Q. What computational strategies are recommended to predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADME Prediction: Use SwissADME or ADMETLab to estimate logP (target: 2–3 for oral bioavailability), BBB permeability, and CYP450 inhibition .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the bromopyrimidine-piperidine conformation in aqueous and lipid bilayer environments .
  • Metabolite Identification: Employ Xenosite to predict Phase I/II metabolites (e.g., debromination or piperidine N-oxidation) .

Q. How can researchers design a mechanistic study to elucidate the compound’s role in modulating enzymatic activity?

Methodological Answer:

  • Kinetic Analysis: Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry and enthalpy changes to infer interaction thermodynamics.
  • Isotopic Labeling: Use 15N^{15}N- or 13C^{13}C-labeled compound in NMR to track binding-induced conformational changes in the target enzyme .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.